N-Benzyl-5-phenyl-pyrimidin-4-amine
Description
N-Benzyl-5-phenyl-pyrimidin-4-amine is a pyrimidine derivative featuring a benzyl group at the N4 position and a phenyl substituent at the C5 position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with significant applications in medicinal chemistry due to their structural resemblance to nucleic acid bases.
The synthesis of such compounds typically involves catalytic coupling reactions. For instance, N-Benzylpyrimidin-5-amine (4g), a simpler analogue, was synthesized via a Cu(OTf)₂-catalyzed reaction using aqueous TPGS-750-M micellar conditions . This method highlights the role of transition-metal catalysis in constructing pyrimidine derivatives.
Properties
CAS No. |
60122-84-1 |
|---|---|
Molecular Formula |
C17H15N3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-benzyl-5-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C17H15N3/c1-3-7-14(8-4-1)11-19-17-16(12-18-13-20-17)15-9-5-2-6-10-15/h1-10,12-13H,11H2,(H,18,19,20) |
InChI Key |
NOFBUTZRADLMGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-phenyl-pyrimidin-4-amine typically involves the reaction of benzylamine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where benzylamine reacts with a halogenated pyrimidine under basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50-80°C to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-phenyl-pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-benzyl-5-phenyl-pyrimidin-4-one, while reduction can yield this compound derivatives with different substituents .
Scientific Research Applications
N-Benzyl-substituted pyrimidine derivatives have diverse applications, particularly in medicinal chemistry, due to their wide range of biological activities. These compounds have shown promise in treating various diseases, including cancer, infections, and neurodegenerative disorders .
Scientific Research Applications
- Antitumor Activity: Pyrimidine derivatives, including N-benzyl-5-phenyl-pyrimidin-4-amine derivatives, exhibit antitumor properties . They can effect tumor regression and prevent metastatic spread by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) .
- Inhibitors of USP1/UAF1: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of USP1/UAF1 deubiquitinase, which is associated with anticancer activity against non-small cell lung cancer . Deregulation of ubiquitin conjugation or deconjugation is implicated in the pathogenesis of many human diseases, including cancer .
- Antimicrobial Activity: Thieno[2,3-d]pyrimidines with benzyl amide fragments have demonstrated antimicrobial activity .
- Aldosterone Biosynthesis Inhibitors: N-benzyl imidazole derivatives are used as inhibitors of aldosterone biosynthesis . These inhibitors have potential therapeutic value in diseases where aldosterone plays a role, such as hyperaldosteronism, edema, hypernatremia, hypervolemia, hypokalemia, fibrotic diseases, cardiac arrhythmias, and cardiac remodeling following myocardial infarction or cardiac ischemia .
- Synthesis of Pyrimido[4,5-d]pyrimidines: Pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which include this compound, have been widely applied in medicinal and pharmaceutical chemistry as antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-myco-bacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective agents .
- Biological Activity Studies: The chemical reactivity values such as chemical hardness, chemical potential electronegativity and electrophilicity index and Homo-Lumo energy gap obtained theoretically can be used to understand the biological activity of this compound .
- Other Applications: Pyrimidine derivatives are used for thyroid drugs and leukemia . Fused pyrimidine derivatives are used in neurology, particularly in the treatment of neurodegenerative disorders such as Parkinson’s disease, antianxiety disorders, and depression . They also have applications as anti-inflammatory, anti-allergic, anti-diabetic, antiviral, and anti-herpes agents .
Mechanism of Action
The mechanism of action of N-Benzyl-5-phenyl-pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares N-Benzyl-5-phenyl-pyrimidin-4-amine with key analogues:
Key Observations:
- Rigidity vs. Flexibility : The pyrrolo-pyrimidine analogue () incorporates a fused ring system, increasing structural rigidity compared to the planar pyrimidine core of the target compound. This may influence binding affinity in biological targets .
- In contrast, the target compound’s phenyl and benzyl groups may prioritize lipophilicity, affecting membrane permeability.
- Crystal Packing: Intramolecular hydrogen bonds (e.g., N–H⋯N in ) stabilize molecular conformations, whereas weaker interactions (C–H⋯O/π) dominate in the absence of active hydrogen donors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Benzyl-5-phenyl-pyrimidin-4-amine derivatives, and how can reaction conditions be optimized?
- Methodology : Microwave-assisted synthesis is effective for reducing reaction times and improving yields. For example, a protocol involving S-methylisothiourea sulfate, benzylamine, and ketones under microwave irradiation (450 W, 18 minutes) followed by column chromatography purification achieves high purity . Multi-step procedures using substituted benzylamines and pyrimidine precursors in polar aprotic solvents (e.g., DMF) under reflux are also common, with yields optimized by adjusting stoichiometry and temperature .
Q. Which crystallographic techniques are critical for resolving the molecular structure of this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (SHELXL for refinement, SHELXS for structure solution) is standard. ORTEP-III with a GUI (e.g., ORTEP-3) visualizes dihedral angles, hydrogen bonding (e.g., N–H⋯N), and π-π interactions . For example, dihedral angles between pyrimidine and phenyl rings (e.g., 12.8°–86.1°) and intramolecular hydrogen bonds (e.g., N4–H4⋯N5) are key metrics .
Advanced Research Questions
Q. How do conformational features (e.g., dihedral angles, hydrogen bonding) influence the biological activity of this compound derivatives?
- Methodology : Conformational analysis via SC-XRD reveals that planar pyrimidine rings and intramolecular hydrogen bonds enhance stability, while non-planar substituents (e.g., twisted benzyl groups) may reduce target binding. For instance, deviations >1.0 Å from the pyrimidine plane correlate with reduced antimicrobial activity . Computational docking studies (e.g., AutoDock Vina) can validate these structural-activity relationships .
Q. What computational approaches are suitable for modeling the electronic properties of this compound, and how do they align with experimental data?
- Methodology : Density functional theory (DFT) with gradient-corrected functionals (e.g., B3LYP) calculates HOMO-LUMO gaps and electrostatic potentials, which correlate with reactivity and interaction sites. Comparisons with experimental UV-Vis spectra and NMR shifts (e.g., ¹H/¹³C) validate accuracy . For example, electron-deficient pyrimidine rings in DFT models match observed electrophilic substitution patterns .
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous pyrimidine derivatives?
- Methodology : Systematic meta-analysis of assay conditions (e.g., MIC values, cell lines) and structural variations (e.g., substituent electronegativity, steric bulk) identifies confounding factors. For example, trifluoromethyl groups may enhance antifungal activity but reduce solubility, leading to inconsistent results . Dose-response curves and pharmacokinetic profiling (e.g., LogP, plasma stability) further clarify discrepancies .
Methodological Validation Questions
Q. What protocols ensure the purity and structural fidelity of this compound derivatives post-synthesis?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS confirm purity (>95%). SC-XRD and ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) validate structure. For polymorphic forms, differential scanning calorimetry (DSC) detects phase transitions .
Q. Which software tools are essential for refining crystallographic data and detecting weak intermolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
